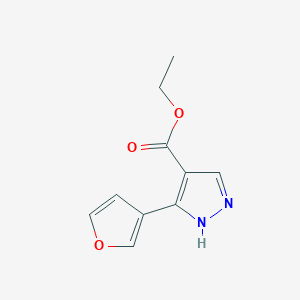

Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate

CAS No.: 908271-38-5

Cat. No.: VC8315960

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 908271-38-5 |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | ethyl 5-(furan-3-yl)-1H-pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H10N2O3/c1-2-15-10(13)8-5-11-12-9(8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H,11,12) |

| Standard InChI Key | CEOKPOBBMCBNGJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NN=C1)C2=COC=C2 |

| Canonical SMILES | CCOC(=O)C1=C(NN=C1)C2=COC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate has the molecular formula CHNO, with a molecular weight of 218.20 g/mol. The structure comprises:

-

A pyrazole ring (1H tautomer) with nitrogen atoms at positions 1 and 2.

-

A furan-3-yl substituent at position 3.

-

An ethoxycarbonyl group (-COOEt) at position 4.

Key structural distinctions from related compounds, such as ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate , include the absence of a methyl group on the pyrazole nitrogen and the furan substituent’s attachment at the 3-position instead of the 2-position. These differences influence electronic properties and reactivity.

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, inferences can be made from analogous pyrazole esters:

-

H NMR:

-

C NMR:

-

Ester carbonyl at δ ≈ 165 ppm, furan carbons between δ 110–150 ppm, and pyrazole carbons at δ ≈ 140–160 ppm.

-

-

IR: Strong absorption bands for C=O (≈1730 cm) and furan C-O-C (≈1250 cm) .

Synthesis and Reaction Pathways

Proposed Synthesis Route

The synthesis of ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate can be achieved through a cyclocondensation reaction, inspired by methods for analogous pyrazole esters :

-

Formation of the Pyrazole Core:

React furan-3-carbaldehyde with ethyl acetoacetate in the presence of a base (e.g., KCO) to form a diketone intermediate. -

Cyclization with Hydrazine:

\text{Diketone} + \text{N$$_2$$H$$_4$$·H$$_2$$O} \xrightarrow{\Delta} \text{Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate}

Treat the diketone with hydrazine hydrate in ethanol under reflux to form the pyrazole ring. -

Purification:

Recrystallize the crude product from ethanol or hexane to obtain pure crystals.

Typical Reaction Conditions:

-

Temperature: 80–100°C (reflux).

-

Solvent: Ethanol or toluene.

Chemoselectivity and Regioselectivity

The regioselectivity of pyrazole formation is influenced by the electronic effects of substituents. The furan-3-yl group, being electron-rich, directs cyclization to favor the observed substitution pattern . Competitive pathways, such as the formation of 5-substituted pyrazoles, are minimized under controlled conditions.

Physicochemical Properties

Physical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 160–165°C (estimated) |

| Solubility | Soluble in DMSO, DMF; sparingly in water |

| Stability | Stable at room temperature; hydrolyzes under acidic/basic conditions |

Chemical Reactivity

-

Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to the carboxylic acid under acidic (HCl) or basic (NaOH) conditions, enabling further derivatization.

-

Electrophilic Substitution: The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions due to its aromaticity .

-

Coordination Chemistry: The pyrazole nitrogen and furan oxygen may act as ligands for metal ions, forming complexes with potential catalytic or biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume